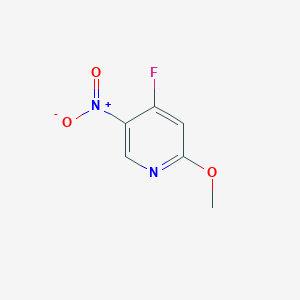
4-Fluoro-2-methoxy-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methoxy-5-nitropyridine is a nitro-substituted aromatic compound belonging to the pyridine family. It has the molecular formula C6H5FN2O3 and a molecular weight of 182.11 g/mol. This compound is known for its yellowish-green crystalline appearance and has a melting point of 123-125°C
Preparation Methods
4-Fluoro-2-methoxy-5-nitropyridine is synthesized through a multistep process involving the nitration of 2-methoxypyridine followed by reduction and fluorination. The synthetic route typically involves the following steps:
Nitration: 2-methoxypyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.
Fluorination: Finally, the amino group is replaced with a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Fluoro-2-methoxy-5-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro group. Common reagents used in these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields 4-fluoro-2-methoxy-5-aminopyridine, while oxidation of the methoxy group yields 4-fluoro-2-hydroxy-5-nitropyridine .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has shown promise as an anticancer agent and as an antibacterial agent.
Medicine: It is used in the development of new drugs due to its unique chemical properties and biological activity.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in the presence of cellular reductases, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can result in the inhibition of cellular processes and ultimately lead to cell death .
Comparison with Similar Compounds
4-Fluoro-2-methoxy-5-nitropyridine can be compared with other similar compounds, such as:
4-Fluoro-2-methoxy-5-nitroaniline: This compound has a similar structure but contains an amino group instead of a pyridine ring.
4-Fluoro-2-methoxy-5-nitrobenzene: This compound has a similar structure but lacks the nitrogen atom in the ring.
4-Fluoro-2-methoxy-5-nitropyrimidine: This compound has a similar structure but contains an additional nitrogen atom in the ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C6H5FN2O3 |
|---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-5-nitropyridine |
InChI |
InChI=1S/C6H5FN2O3/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3 |
InChI Key |
ASWFSWUPLSMIKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


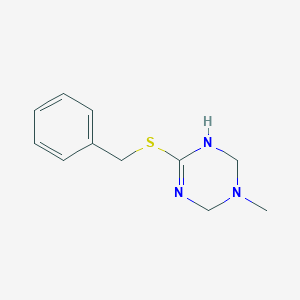
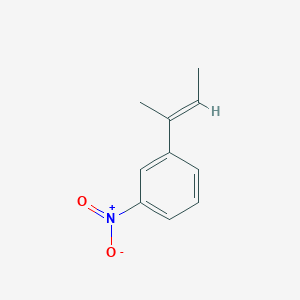
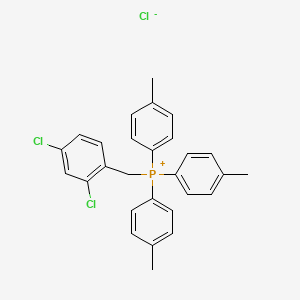

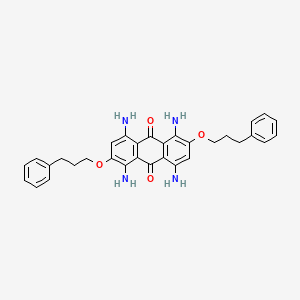
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)

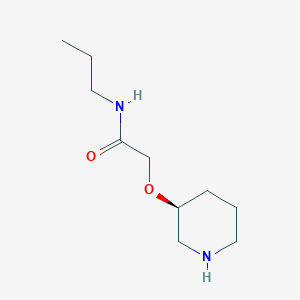
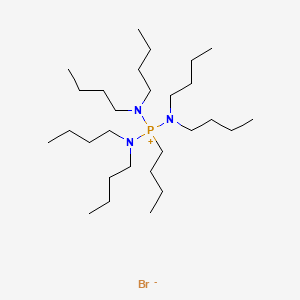
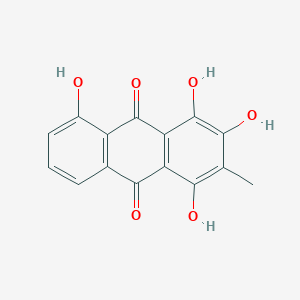
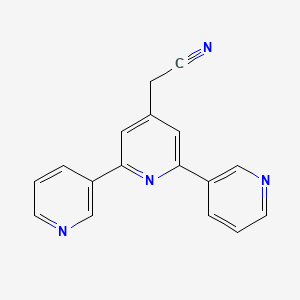
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)

![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)
